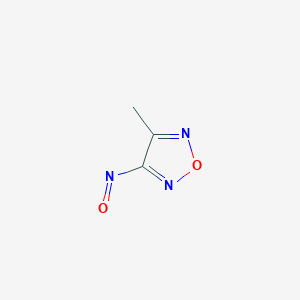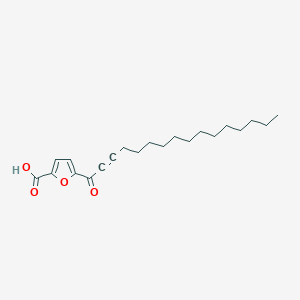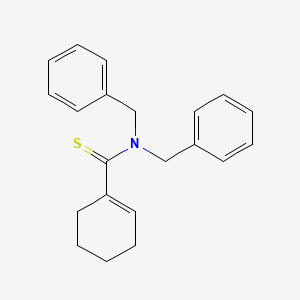![molecular formula C10H8N2O4 B14281674 5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one CAS No. 138327-81-8](/img/structure/B14281674.png)
5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one is a complex organic compound that features both a furan and a pyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of 5-(hydroxymethyl)furfural, which is then subjected to a series of reactions to introduce the pyrimidinone moiety. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. The use of biocatalysts and green chemistry principles is also explored to make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted furans .
Scientific Research Applications
5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism by which 5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: A related compound with similar structural features but lacking the pyrimidinone moiety.
2,5-Bis(hydroxymethyl)furan: Another related compound with two hydroxymethyl groups on the furan ring .
Uniqueness
5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one is unique due to the presence of both the furan and pyrimidinone rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions and applications compared to its simpler counterparts .
Properties
CAS No. |
138327-81-8 |
|---|---|
Molecular Formula |
C10H8N2O4 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
5-[5-(hydroxymethyl)furan-2-carbonyl]-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H8N2O4/c13-5-7-1-2-8(16-7)9(14)6-3-11-10(15)12-4-6/h1-4,13H,5H2,(H,11,12,15) |
InChI Key |
OWBACRACPRJRRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C(=O)C2=CNC(=O)N=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(3-Hydroxyphenyl)sulfanyl]benzoic acid](/img/structure/B14281610.png)


![Bis[4-(ethenyloxy)butyl] pentanedioate](/img/structure/B14281622.png)


![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)




